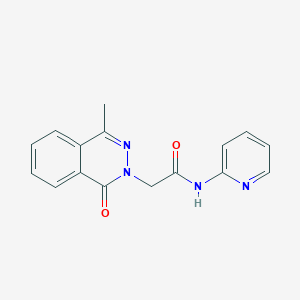

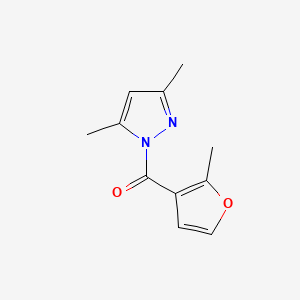

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)benzamide and its derivatives involves several key steps, including acylation and substitution reactions. The compound has been synthesized through efficient methodologies, highlighting the versatility and reactivity of the cyanomethylene functionality in constructing new heterocycles hybrid with various moieties. These synthetic approaches provide a basis for the development of novel compounds with enhanced properties and potential applications in various fields, such as insecticidal activities (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray crystallography and spectroscopic techniques. These studies reveal important details about the geometric configuration, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior. The analyses show how the molecular structure impacts the compound's reactivity and stability, providing insights into its chemical properties and potential applications (Demir et al., 2016).

科学的研究の応用

Synthesis and Antipathogenic Activity

Research has focused on synthesizing derivatives such as acylthioureas with potential antipathogenic activity. These compounds have been tested for their interactions with bacterial cells, showing significant anti-microbial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Copolymerization Processes

The radical copolymerization of monohalogenphenyl maleimides with styrene and butadiene has been explored to determine monomer reactivity ratios and study the thermal stability and flammability of the resulting copolymers (Bezděk & Hrabák, 1979).

Theoretical Analysis and Characterization

Studies have conducted detailed theoretical analyses, including crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and calculations (DFT, NBO, NLO) on benzoyl-N-(chlorophenyl)-oxo-phenylpropanamides. These investigations provide insights into the molecular structure, electronic properties, and potential applications of these compounds in various fields (Demir et al., 2016).

Anti-Tubercular Applications

Ultrasound-assisted synthesis has been utilized to create derivatives with promising anti-tubercular activity. These studies include in vitro evaluations against Mycobacterium tuberculosis and cytotoxicity tests, highlighting the therapeutic potential of these compounds (Nimbalkar et al., 2018).

Coordination and Reactivity Studies

Research on the synthesis, coordination, and reactivity of isocyanides and their complexes with Pt(II) and Pd(II) metal ions has been performed. These studies explore the formation of benzoxazin-2-ylidene derivatives and their potential applications in material science and catalysis (Facchin et al., 2002).

特性

IUPAC Name |

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBWOGNYFEYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)

![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)